

chemical compatibility of MS-PEG4-t-butyl ester

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Compound of Interest

Compound Name: MS-PEG4-t-butyl ester

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An In-depth Technical Guide to the Chemical Compatibility of Mesyl-PEG4-t-butyl ester

For researchers, scientists, and drug development professionals, understanding the chemical compatibility of linker molecules is paramount for the successful design and synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a comprehensive overview of the chemical compatibility of Mesyl-PEG4-t-butyl ester (Ms-PEG4-t-butyl ester), a heterobifunctional linker containing a mesylate group, a polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxyl group.

Overview of Mesyl-PEG4-t-butyl ester

Mesyl-PEG4-t-butyl ester is a versatile linker used in bioconjugation and pharmaceutical research. Its key functional components are:

- Mesylate (Ms) group: A good leaving group that readily participates in nucleophilic substitution reactions, making it useful for conjugation to amine, thiol, or hydroxyl groups on biomolecules.
- PEG4 spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.
- t-Butyl ester: A protecting group for a carboxylic acid. This group is stable under many conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid for further modification.



Chemical Compatibility Data

The chemical stability of Mesyl-PEG4-t-butyl ester is dictated by the reactivity of its mesylate and t-butyl ester functionalities. The following tables summarize the expected compatibility with common reagents and conditions based on general chemical principles.

Table 1: Compatibility of the Mesyl Group



Reagent/Condition	Compatibility	Notes
Nucleophiles		
Primary Amines	Low	Reacts to form sulfonamides.
Secondary Amines	Low	Reacts to form sulfonamides.
Thiols (Thiolates)	Low	Reacts to form thioethers.
Hydroxides/Alkoxides	Low	Can undergo hydrolysis or substitution.
Water	Moderate	Slow hydrolysis, accelerated by heat and pH extremes.
Acids		
Strong Acids (e.g., HCl, H ₂ SO ₄)	Moderate	Generally stable, but prolonged exposure can lead to hydrolysis.
Lewis Acids (e.g., ZnBr ₂)	Moderate	Can promote substitution reactions.[1]
Bases		
Strong Bases (e.g., NaOH, KOH)	Low	Promotes hydrolysis and elimination reactions.
Amine Bases (e.g., TEA, DIPEA)	Moderate	Generally stable, but can catalyze reactions with nucleophiles.
Redox Agents		
Reducing Agents (e.g., NaBH ₄ , DTT)	High	Generally stable.
Oxidizing Agents	High	Generally stable under mild conditions.
Other		



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Solvents (e.g., DMSO, DMF, DCM)	High	Soluble and generally stable. [2][3]
Storage Temperature (-20°C)	High	Recommended for long-term storage to maintain stability.[3] [4][5]

Table 2: Compatibility of the t-Butyl Ester Group

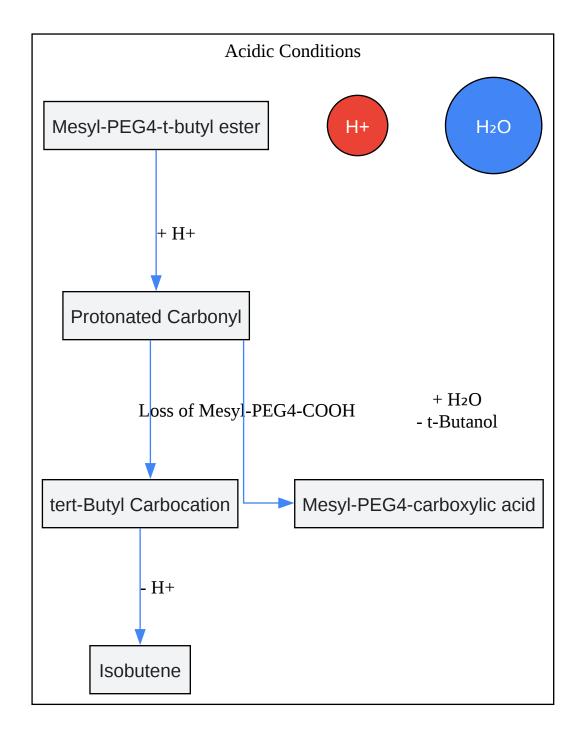


Reagent/Condition	Compatibility	Notes
Acids		
Strong Acids (e.g., TFA, HCl)	Low	Readily cleaved to the corresponding carboxylic acid. [2][3][4][6][7]
Lewis Acids (e.g., ZnBr ₂)	Low	Can catalyze cleavage.[1]
Silica Gel (in refluxing toluene)	Low	Can effect cleavage.[8]
Bases		
Strong Bases (e.g., NaOH, KOH)	Moderate	More resistant to hydrolysis than other esters, but can be cleaved under harsh conditions.[9]
Amine Bases (e.g., TEA, DIPEA)	High	Generally stable.
Nucleophiles		
Amines, Thiols, Hydroxides	High	Generally stable due to steric hindrance.
Redox Agents		
Reducing Agents (e.g., LiAlH ₄ , NaBH ₄)	High	Generally stable.[9]
Oxidizing Agents	High	Generally stable under mild conditions.
Other		
Solvents (e.g., DMSO, DMF, DCM)	High	Soluble and generally stable. [2][3]
Storage Temperature (-20°C)	High	Recommended for long-term storage.[3][4][5]



Signaling Pathways and Experimental Workflows

Diagram 1: Acid-Catalyzed Deprotection of t-Butyl Ester

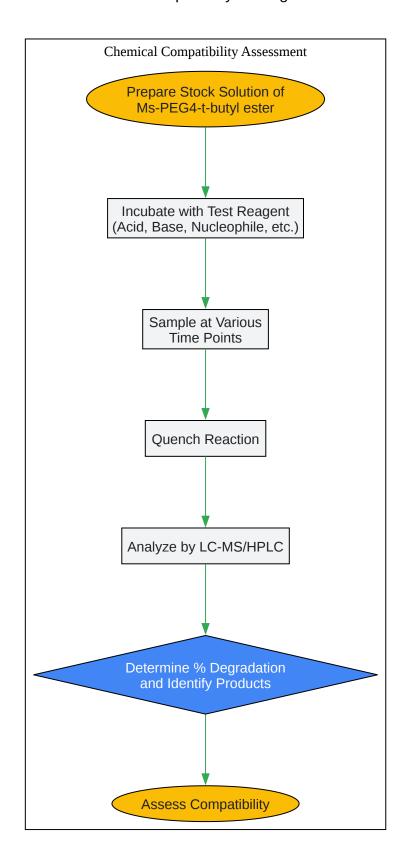


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Caption: Acid-catalyzed hydrolysis of the t-butyl ester.



Diagram 2: Experimental Workflow for Compatibility Testing



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Caption: Workflow for assessing chemical compatibility.

Experimental Protocols

The following are general protocols for assessing the chemical compatibility of Mesyl-PEG4-t-butyl ester.

Protocol for Assessing Stability in Acidic Conditions

Objective: To determine the rate of t-butyl ester cleavage in the presence of a strong acid.

Materials:

- Mesyl-PEG4-t-butyl ester
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN)
- Water (HPLC grade)
- LC-MS system

Procedure:

- Prepare a 10 mM stock solution of Mesyl-PEG4-t-butyl ester in acetonitrile.
- Prepare a reaction solution of 1% TFA in 50:50 acetonitrile/water.
- Initiate the reaction by adding the stock solution to the reaction solution to a final concentration of 1 mM.
- Incubate the reaction mixture at room temperature.
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot 100-fold in a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.4).



- Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product (Mesyl-PEG4-carboxylic acid).
- Calculate the percentage of remaining Mesyl-PEG4-t-butyl ester at each time point to determine the degradation kinetics.

Protocol for Assessing Stability in the Presence of a Nucleophile

Objective: To determine the rate of reaction of the mesylate group with a primary amine.

Materials:

- Mesyl-PEG4-t-butyl ester
- N-α-acetyl-L-lysine
- Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)
- LC-MS system

Procedure:

- Prepare a 10 mM stock solution of Mesyl-PEG4-t-butyl ester in DMF.
- Prepare a 100 mM stock solution of N-α-acetyl-L-lysine in DMF.
- In a reaction vial, combine the N- α -acetyl-L-lysine stock solution and DIPEA (2 equivalents relative to the amine).
- Initiate the reaction by adding the Mesyl-PEG4-t-butyl ester stock solution to a final concentration of 10 mM (final amine concentration will be in excess).
- Incubate the reaction mixture at room temperature.



- At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Quench the reaction by diluting the aliquot 100-fold in 0.1% TFA in water.
- Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the formation of the conjugated product.
- Calculate the percentage of remaining Mesyl-PEG4-t-butyl ester at each time point to determine the reaction kinetics.

Conclusion

Mesyl-PEG4-t-butyl ester is a valuable tool in bioconjugation, offering a balance of reactivity and stability. The mesylate group provides a reactive handle for conjugation to nucleophiles, while the t-butyl ester offers a robust protecting group for a carboxylic acid that can be selectively removed under acidic conditions. A thorough understanding of its chemical compatibility, as outlined in this guide, is essential for its effective use in the development of complex biomolecules and targeted therapies. Researchers should carefully consider the reaction conditions to ensure the desired reactivity while maintaining the integrity of the linker and the conjugated biomolecule.

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